molecular formula C8H9N3 B043665 2,7-dimethyl-1H-imidazo[4,5-b]pyridine CAS No. 115951-60-5

2,7-dimethyl-1H-imidazo[4,5-b]pyridine

Cat. No. B043665
M. Wt: 147.18 g/mol
InChI Key: KLRKPOJJEMOZLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives often involves palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, providing a pathway for introducing various substituents at key positions of the heterocyclic core. This method has been applied to create compounds with potential biological activities, including antioxidant properties. The synthesis routes explore various chemical reactions, including the Willgerodt-Kindler reaction for creating derivatives with suspected biological activities (Rosenberg, Zhao, & Clark, 2012).

Molecular Structure Analysis

The molecular structure and vibrational properties of imidazo[4,5-b]pyridine compounds have been thoroughly analyzed through techniques like X-ray diffraction (XRD), infrared (IR), and Raman spectroscopy. These studies reveal the compounds' crystallization behaviors, hydrogen bonding patterns, and unique spectral modes characteristic of the imidazopyridine skeleton. Detailed analyses using density functional theory (DFT) provide insights into their structural features and stability (Dymińska et al., 2013).

Chemical Reactions and Properties

Imidazo[4,5-b]pyridine compounds undergo various chemical reactions that facilitate the introduction of functional groups, enhancing their chemical diversity and potential applications. These reactions include quaternization, which modifies the compounds' electronic properties and solubility. The ability to form stable N-heterocyclic carbenes highlights the versatility of the imidazo[4,5-b]pyridine scaffold for further chemical transformations (Alcarazo et al., 2005).

Scientific Research Applications

Therapeutic Potential

  • Scientific Field : Pharmacology and Medicine .
  • Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
  • Methods of Application : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Antimicrobial Features

  • Scientific Field : Microbiology .
  • Summary of Application : Imidazo[4,5-b]pyridine derivatives have been explored for their antimicrobial features .
  • Methods of Application : 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid allows the isolation of the expected regioisomers compounds .
  • Results or Outcomes : The structures of synthesized compounds were elucidated on the basis of different spectral data, X-Ray diffraction and theoretical study using the DFT method .

Anti-tubercular Potential

  • Scientific Field : Pharmacology and Medicine .
  • Summary of Application : Some derivatives of imidazole have shown potential as anti-tubercular agents .
  • Methods of Application : 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole was synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .
  • Results or Outcomes : Compounds 80a, 80b, 81a, 82a, and 83a showed the most potent anti-tubercular activity as compared to others .

Antibacterial Agent

  • Scientific Field : Microbiology .
  • Summary of Application : Certain imidazo[4,5-b]pyridine derivatives have been introduced into structures of antibacterial agents .
  • Methods of Application : 2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-one was developed as a powerful antibacterial agent against Bacillus and Staphylococcus aureus .
  • Results or Outcomes : The compound showed potent antibacterial activity .

Antiviral Agent

  • Scientific Field : Virology .
  • Summary of Application : Certain imidazo[4,5-b]pyridine derivatives have shown antiviral properties .
  • Methods of Application : The synthesis of these derivatives often starts with readily available derivatives of 2,3-diaminopyridine, which are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine .
  • Results or Outcomes : The synthesized compounds have shown potential as antiviral agents .

Agricultural Use

  • Scientific Field : Agriculture .
  • Summary of Application : Some derivatives of imidazopyridines are used in agriculture for the treatment of the shoots of broad-leaved plants .
  • Methods of Application : The specific methods of application can vary depending on the specific compound and the type of plant being treated .
  • Results or Outcomes : These compounds have been found to be effective in treating certain plant diseases .

Future Directions

Imidazo[4,5-b]pyridines have a broad range of biological and pharmacological activities, making them a promising area for future research . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . Therefore, the development of new synthetic methods and the exploration of their biological activities could be potential future directions .

properties

IUPAC Name

2,7-dimethyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-3-4-9-8-7(5)10-6(2)11-8/h3-4H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRKPOJJEMOZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)N=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-dimethyl-1H-imidazo[4,5-b]pyridine

CAS RN

115951-60-5
Record name 2,7-dimethyl-1H-imidazo[4,5-b]pyridine
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Synthesis routes and methods

Procedure details

The title compound was prepared from 2,3-diamino-4-picoline (0.246 g, 2 mmol) and acetic acid (0.15 ml) according to the procedure described in Step 1 of Example 9. The crude product was purified by flash chromatography on silica-gel using EtOAc-MeOH (9:1) to give the pure product (0.25 g, 85%) as a light brown solid.
Quantity
0.246 g
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Yield
85%

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